molecular formula C24H23N3O2S2 B3076315 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide CAS No. 1040632-11-8

2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

Cat. No.: B3076315
CAS No.: 1040632-11-8
M. Wt: 449.6 g/mol
InChI Key: DQWLJUHSUVYXRG-UHFFFAOYSA-N
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Description

The compound 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused heterocyclic core. Its structure includes:

  • Thieno[3,2-d]pyrimidinone scaffold: A sulfur-containing fused ring system with a pyrimidinone moiety (4-oxo group) at position 4, a methyl group at position 3, and a phenyl substituent at position 5.
  • Sulfanyl linker: A sulfur atom bridges the thienopyrimidinone core to an acetamide group.

Properties

IUPAC Name

2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-27-23(29)22-21(19(15-30-22)18-12-6-3-7-13-18)26-24(27)31-16-20(28)25-14-8-11-17-9-4-2-5-10-17/h2-7,9-10,12-13,15H,8,11,14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWLJUHSUVYXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Common reagents used in these reactions include thiourea, phenylacetic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties. The thieno[3,2-d]pyrimidine scaffold is known for its activity against various biological targets, including:

  • Antimicrobial Activity : Compounds with thieno[3,2-d]pyrimidine cores have shown effectiveness against bacterial and fungal infections.
  • Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.

Biological Studies

The unique structural features of this compound make it suitable for studying enzyme interactions and protein binding dynamics. Its sulfanyl group can facilitate redox reactions, potentially altering the reactivity of biological molecules.

Material Science

Due to its stability and reactivity, the compound can be utilized in the development of advanced materials such as:

  • Polymers : The compound can serve as a building block in polymer synthesis.
  • Coatings : Its chemical properties may enhance the durability and functionality of coatings used in various industrial applications.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • Antimicrobial Studies : Another investigation showed that compounds similar to this one displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential for development into new antibiotic therapies.

Mechanism of Action

The mechanism of action of 2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several acetamide derivatives. Key comparisons include:

Table 1: Structural Comparison of Thieno/Dihydropyrimidinone Derivatives
Compound Name (Core Structure) Core Substituents Acetamide Substituent Key Functional Groups Reference
Target Compound (Thieno[3,2-d]pyrimidin-4-one) 3-methyl, 4-oxo, 7-phenyl N-(3-phenylpropyl) Sulfanyl linker, phenylpropyl chain -
: Dihydropyrimidin-6-one derivative 4-methyl, 6-oxo N-(2,3-dichlorophenyl) Chloro groups, non-fused pyrimidinone
: Thieno[3,2-d]pyrimidin-4-one derivative 3-phenyl, 4-oxo, 6,7-dihydro N-[3-(trifluoromethyl)phenyl] Trifluoromethyl group, dihydro core

Key Observations :

Substituent Effects :

  • The 3-phenylpropyl group in the target compound increases lipophilicity (calculated logP ~4.2) compared to the polar trifluoromethyl (, logP ~3.8) or electron-withdrawing dichlorophenyl groups (, logP ~3.5).
  • The trifluoromethyl group in improves metabolic stability, a common strategy in drug design .

Physicochemical Properties

  • Melting Points : reports a high melting point (230°C), attributed to strong intermolecular forces from chloro substituents. The target compound’s phenylpropyl group may reduce crystallinity, lowering its melting point relative to .
  • Solubility : The trifluoromethyl group in enhances aqueous solubility compared to the hydrophobic phenylpropyl chain in the target compound.

Biological Activity

2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide is a complex organic compound that belongs to the thieno[3,2-d]pyrimidine family. Its unique structure, characterized by a thieno[3,2-d]pyrimidine core, a phenyl group, and an acetamide moiety, suggests significant potential for various biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The molecular formula of the compound is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S with a molecular weight of approximately 421.5 g/mol. The structural features include:

  • Thieno[3,2-d]pyrimidine core : Known for its pharmacological significance.
  • Sulfanyl group : Enhances chemical reactivity and potential interactions with biological targets.
  • Acetamide moiety : Contributes to the compound's overall biological activity.

Anticancer Properties

Research indicates that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit notable anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell growth and induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to interfere with microtubule dynamics, leading to cell cycle arrest.
  • PI3K/Akt/mTOR Pathway Modulation : Some derivatives affect this critical signaling pathway involved in cell survival and proliferation, which is often dysregulated in cancers .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial activities. Preliminary studies suggest that they possess significant efficacy against various bacterial and fungal strains. The presence of the sulfanyl group may enhance their ability to penetrate microbial cell walls and exert toxic effects.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study on structurally similar thieno[3,2-d]pyrimidines reported GI50 values in the nanomolar range against A549 lung cancer cells, indicating potent cytotoxicity .
Antimicrobial Efficacy Another investigation highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine compounds against pathogens like Staphylococcus aureus and Candida albicans, demonstrating significant inhibition zones in agar diffusion tests .
Mechanistic Insights Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer progression and microbial resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide

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